5-Cyclohexyl-2-[(2-ethoxyethyl)sulfanyl]-5-methyl-5,6-dihydrobenzo[h]quinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYCLOHEXYL-2-[(2-ETHOXYETHYL)SULFANYL]-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the benzoquinazoline family, which is known for its diverse biological activities and synthetic versatility.
Preparation Methods
The synthesis of 5-CYCLOHEXYL-2-[(2-ETHOXYETHYL)SULFANYL]-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves several steps:
Chemical Reactions Analysis
5-CYCLOHEXYL-2-[(2-ETHOXYETHYL)SULFANYL]-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE undergoes various chemical reactions:
Scientific Research Applications
5-CYCLOHEXYL-2-[(2-ETHOXYETHYL)SULFANYL]-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE has several scientific research applications:
Pharmaceutical Chemistry: The compound has been studied for its psychotropic activity, indicating potential use in the development of new therapeutic agents.
Synthetic Chemistry: Due to its versatile reactivity, it serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The exact mechanism of action of 5-CYCLOHEXYL-2-[(2-ETHOXYETHYL)SULFANYL]-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving neurotransmitter systems in the brain, which could explain its psychotropic effects .
Comparison with Similar Compounds
5-CYCLOHEXYL-2-[(2-ETHOXYETHYL)SULFANYL]-5-METHYL-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE can be compared with other benzoquinazoline derivatives:
5-Cyclohexyl-5-methyl-2-hydrazino-3,4,5,6-tetrahydrobenzoquinazolin-4-one: This compound is a precursor in the synthesis of tetrazoloquinazolinones.
Alkyl-substituted benzoquinazolines: These derivatives are formed by the reaction of the parent compound with alkyl halides and exhibit different chemical and biological properties.
Properties
Molecular Formula |
C23H30N2O2S |
---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
5-cyclohexyl-2-(2-ethoxyethylsulfanyl)-5-methyl-3,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C23H30N2O2S/c1-3-27-13-14-28-22-24-20-18-12-8-7-9-16(18)15-23(2,19(20)21(26)25-22)17-10-5-4-6-11-17/h7-9,12,17H,3-6,10-11,13-15H2,1-2H3,(H,24,25,26) |
InChI Key |
ZRGTXQFTGBYVBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCSC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.